N-叔丁基-N'-异丙基硫脲

描述

N-T-Butyl-N'-Isopropylthiourea is a compound that falls within the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) attached to nitrogen atoms. Thioureas are known for their versatility in organic synthesis and their ability to act as ligands in coordination chemistry. Although the provided papers do not directly discuss N-T-Butyl-N'-Isopropylthiourea, they do provide insights into the synthesis, structure, and reactivity of related thiourea derivatives, which can be extrapolated to understand the properties and potential applications of N-T-Butyl-N'-Isopropylthiourea.

Synthesis Analysis

The synthesis of thiourea derivatives is well-documented in the literature. For instance, N-benzoylthiourea derivatives can be synthesized from carboxylic acids using 2,4,6-trichloro-1,3,5-triazine (TCT) mediated reactions, which involve the formation of an activated ester intermediate followed by reaction with ammonium isothiocyanate and amines . Similarly, N-tert-butanesulfinyl imines, which are closely related to thioureas, can be prepared from tert-butanesulfinamide and aldehydes or ketones, and they serve as intermediates for the asymmetric synthesis of amines . These methods highlight the potential routes for synthesizing N-T-Butyl-N'-Isopropylthiourea by adapting the general strategies for thiourea formation.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of the thiocarbonyl group and the substituents attached to the nitrogen atoms. The structure of N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea was determined by X-ray diffraction, revealing a trans-cis configuration . Similarly, the structure of N,N,N'',N''-tetraisobutyl-N',N''-isophthaloylbis(thiourea) and its CoII-complex was reported, showing a quadridentate coordination mode with cis-arranged O and S donor atoms . These structural insights suggest that N-T-Butyl-N'-Isopropylthiourea would also exhibit a configuration influenced by its substituents and could potentially form complexes with metals.

Chemical Reactions Analysis

Thioureas participate in various chemical reactions due to their nucleophilic and electrophilic centers. For example, the synthesis of substituted N-hydroxyureas involves the in situ generation of t-butoxy isocyanate from tert-butoxyurea, which is derived from primary and secondary amines . This demonstrates the reactivity of the thiourea moiety and its derivatives in forming new bonds and functional groups. The reactivity of N-T-Butyl-N'-Isopropylthiourea would likely be similar, allowing for its use in the synthesis of other organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The IR spectra of N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea show characteristic stretching vibrations for the thiourea moiety . The crystal structures of N-(4-bromobutanoyl)-N'-(2-3- and 4-methylphenyl)thiourea derivatives reveal that intramolecular hydrogen bonding plays a role in stabilizing their configurations . These properties, including solubility, melting points, and reactivity, are essential for the practical application of thioureas in synthesis and catalysis. N-T-Butyl-N'-Isopropylthiourea would be expected to have similar spectroscopic features and intermolecular interactions, which could be explored further through experimental studies.

科学研究应用

化学性质

“N-叔丁基-N'-异丙基硫脲” 是一种纯白色晶体,熔点为 148.5~149.5℃ . 它不溶于苯和甲苯等芳香烃,但可溶于丙酮、氯仿和二甲基甲酰胺等有机溶剂 .

安全注意事项

处理此化合物时,请避免粉尘生成,避免吸入雾气、气体或蒸汽。应避免接触皮肤和眼睛。 应佩戴个人防护用品,包括化学不可渗透手套 .

生产和分销

该化合物仅用于研究用途或生产各种抗体 . 需要注意的是,它不适用于诊断程序 .

杀虫剂中间体

“N-叔丁基-N'-异丙基硫脲” 被认为是噻嗪类杀虫剂的中间体 . 这表明它在生产这种特定杀虫剂中发挥着至关重要的作用。

合成过程

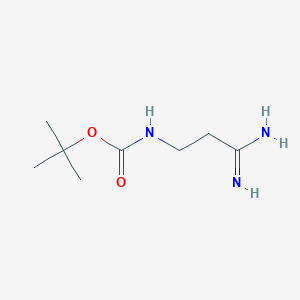

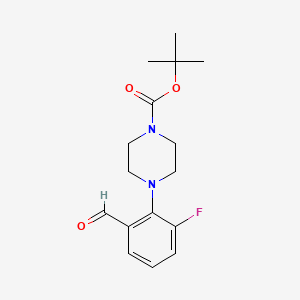

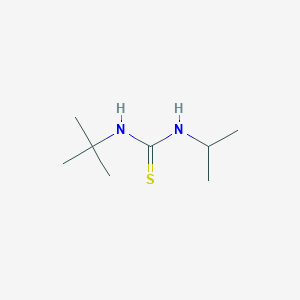

“N-叔丁基-N'-异丙基硫脲” 的合成涉及叔丁基异硫氰酸酯与异丙胺反应 . 该反应可能是其在实验室或工业环境中生产的基础。

作用机制

Target of Action

N-T-Butyl-N’-Isopropylthiourea is primarily used as an intermediate in the production of the insecticide buprofezin . Therefore, its primary targets are the pests that are affected by this insecticide.

Biochemical Pathways

It plays a crucial role in the synthesis of buprofezin, which affects the molting process of insects .

Pharmacokinetics

It is known that the compound is a pure white crystal, insoluble in aromatic hydrocarbons such as benzene and toluene, but soluble in organic solvents such as acetone, chloroform, and dimethylformamide .

Result of Action

As an intermediate in the production of buprofezin, N-T-Butyl-N’-Isopropylthiourea contributes to the insecticidal action of the final product. Buprofezin is known to inhibit the molting process of insects, leading to their death .

Action Environment

The action of N-T-Butyl-N’-Isopropylthiourea can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . Additionally, safety data sheets suggest that it should be handled carefully to avoid direct contact with skin and inhalation of its dust or vapor .

属性

IUPAC Name |

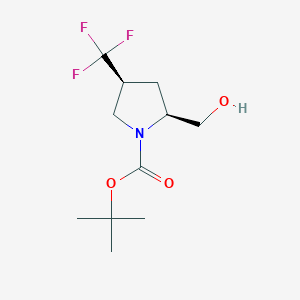

1-tert-butyl-3-propan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2S/c1-6(2)9-7(11)10-8(3,4)5/h6H,1-5H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZGKJJRHXYLRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508878 | |

| Record name | N-tert-Butyl-N'-propan-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52599-24-3 | |

| Record name | N-tert-Butyl-N'-propan-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。